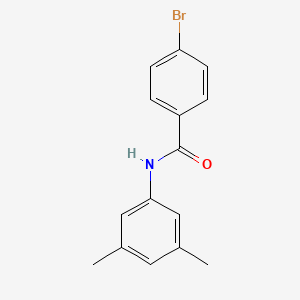

4-bromo-N-(3,5-dimethylphenyl)benzamide

Description

4-Bromo-N-(3,5-dimethylphenyl)benzamide is a benzamide derivative featuring a bromine atom at the para position of the benzoyl group and a 3,5-dimethylphenyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzamide derivatives, particularly those targeting kinase inhibitors such as fibroblast growth factor receptor-1 (FGFR1) .

Properties

Molecular Formula |

C15H14BrNO |

|---|---|

Molecular Weight |

304.18 g/mol |

IUPAC Name |

4-bromo-N-(3,5-dimethylphenyl)benzamide |

InChI |

InChI=1S/C15H14BrNO/c1-10-7-11(2)9-14(8-10)17-15(18)12-3-5-13(16)6-4-12/h3-9H,1-2H3,(H,17,18) |

InChI Key |

CMCOMBOADGODGF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Methoxy vs. Methyl Substitutions

The 3,5-dimethoxyphenyl analogs (e.g., compound C9) exhibit strong FGFR1 inhibition (IC50 = 1.25–2.31 µM) due to hydrogen bonding interactions between methoxy groups and key FGFR1 residues (Glu571, Arg570, Asn659, and Thr658) . In contrast, the 3,5-dimethylphenyl variant lacks oxygen atoms for hydrogen bonding, which may reduce binding affinity.

Halogen Position and Identity

- 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide : The para-bromo atom enhances steric and electronic interactions in FGFR1’s hydrophobic pockets .

- 3-Bromo-N-(3,5-dimethylphenyl)benzamide (CAS 349405-11-4): The meta-bromo substitution alters molecular geometry, likely reducing complementarity with FGFR1’s active site .

- 4-Chloro-N-(3,5-dimethylphenyl)benzamide (CAS 127292-04-0): Chlorine’s smaller size may weaken hydrophobic interactions compared to bromine, though this compound is commercially available for industrial applications .

Key Findings from 3,5-Dimethoxyphenyl Analogs (FGFR1 Inhibitors):

Notes:

- Compound C9 showed the highest potency, arresting the cell cycle at G2 phase and inducing apoptosis in NSCLC cells .

- Derivatives with sulfonamido or acrylamido groups at the benzamide 2-position demonstrated improved activity, suggesting this region is critical for FGFR1 binding .

NMR Data Highlights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.